

Clinical trial data analysis: Crlx101 in patients with advanced solid malignancies

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Compound of Interest

Compound Name: Crlx101

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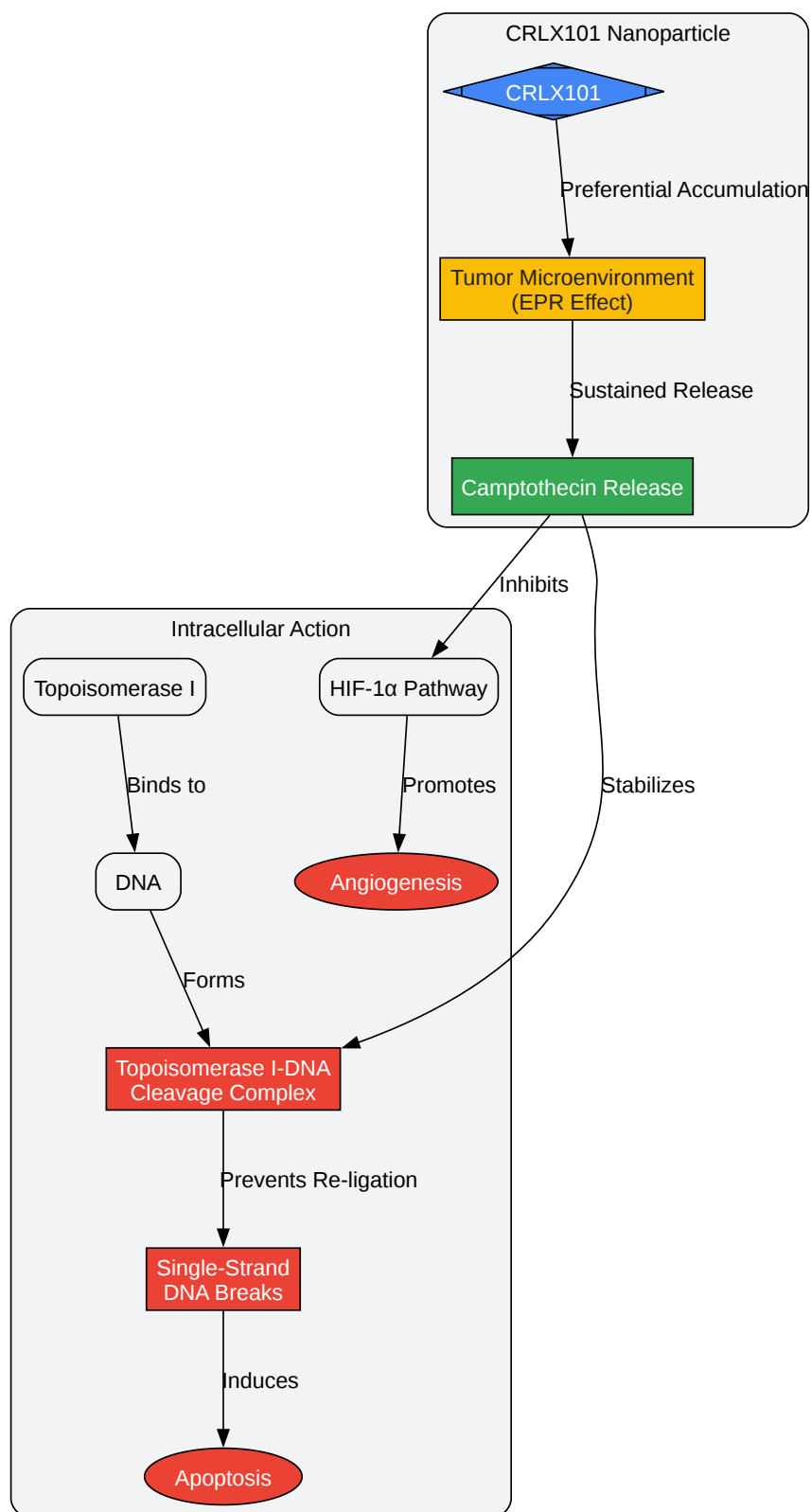
CRLX101: A Nanoparticle Approach to Advanced Solid Malignancies

CRLX101 is an investigational nanoparticle-drug conjugate that delivers camptothecin, a potent topoisomerase I inhibitor, to tumor tissues. This guide provides an objective comparison of **CRLX101**'s performance with other treatment modalities, supported by clinical trial data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics.

Mechanism of Action

CRLX101 is designed to improve the therapeutic index of camptothecin by leveraging nanoparticle technology. The cyclodextrin-based polymer conjugate self-assembles into nanoparticles, which are thought to preferentially accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. This targeted delivery system allows for a slow and sustained release of camptothecin within the tumor microenvironment.

Camptothecin has a dual mechanism of action. Firstly, it inhibits topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis in rapidly dividing cancer cells. Secondly, camptothecin has been shown to inhibit the hypoxia-inducible factor 1-alpha (HIF-1 α) pathway, a key regulator of tumor angiogenesis and cell survival in hypoxic conditions.



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Caption: CRLX101 mechanism of action.

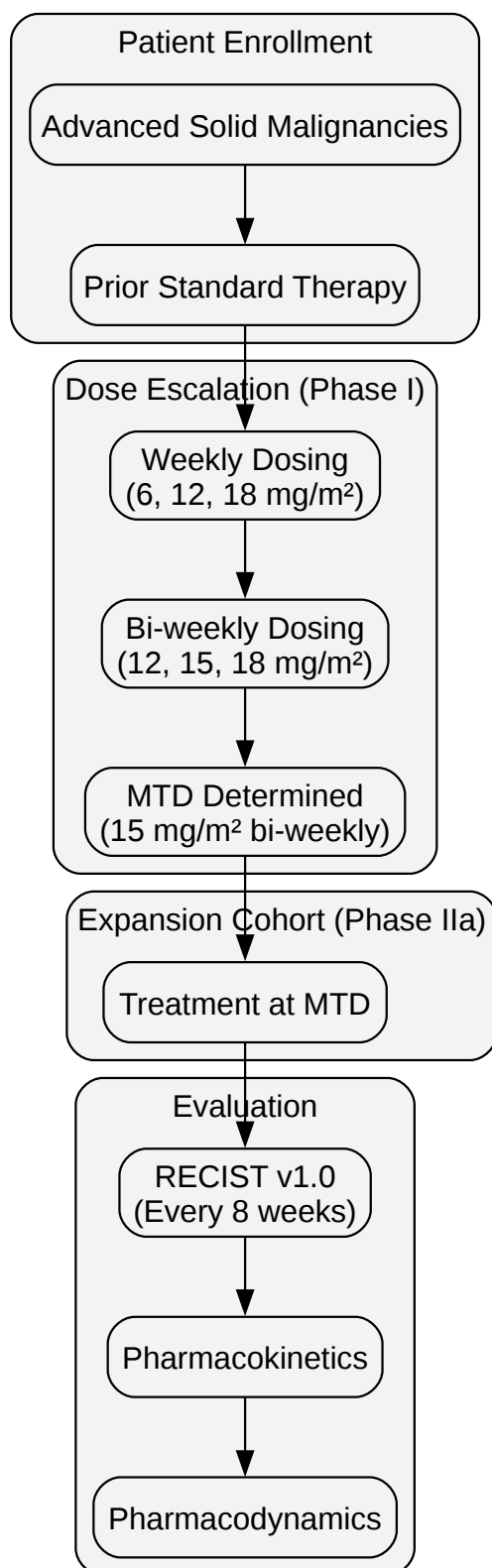
Experimental Protocols

Clinical trials evaluating **CRLX101** have been conducted in patients with a variety of advanced solid malignancies. The following provides a general overview of the methodologies used in these studies.

First-in-Human Phase I/IIa Trial

A first-in-human, open-label, single-arm, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of **CRLX101**.

- **Patient Population:** Patients with advanced solid malignancies who had progressed on standard therapies.
- **Dosing Regimen:** **CRLX101** was administered intravenously over 60 minutes. Initial dosing was weekly at 6, 12, and 18 mg/m², which was later amended to a bi-weekly schedule at 12, 15, and 18 mg/m². The MTD was established at 15 mg/m² bi-weekly.
- **Response Evaluation:** Tumor response was assessed every 8 weeks according to RECIST criteria v1.0. Pharmacokinetic and pharmacodynamic samples were also collected.



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Caption: Phase I/IIa clinical trial workflow for **CRLX101**.

Clinical Trial Data Analysis

The following tables summarize the quantitative data from various clinical trials of **CRLX101** in patients with advanced solid malignancies.

CRLX101 Monotherapy

Table 1: Efficacy of **CRLX101** Monotherapy in Advanced Solid Malignancies (Phase I/IIa)

Outcome	All Patients at MTD (n=44)	Subset of NSCLC Patients (n=22)
Best Overall Response	Stable Disease: 64% (28 patients)	Stable Disease: 73% (16 patients)
Median Progression-Free Survival (PFS)	3.7 months	4.4 months

Table 2: Efficacy of **CRLX101** Monotherapy in Chemotherapy-Refractory Gastroesophageal Cancer

Outcome	Value (n=10)
Best Overall Response	Stable Disease: 1 patient
Median Time-to-Progression	1.7 months
Median Overall Survival	5.5 months

Table 3: Common Grade 3/4 Adverse Events with **CRLX101** Monotherapy (at MTD)

Adverse Event	Frequency
Neutropenia	Most common
Fatigue	Most common

CRLX101 in Combination Therapies

Table 4: Efficacy of **CRLX101** with Bevacizumab in Metastatic Renal Cell Carcinoma (Phase I/IIa)

Outcome	Value (n=22)
Partial Response (PR)	23% (5 patients)
Progression-Free Survival (PFS) > 4 months	55% (12 patients)

Table 5: Efficacy of **CRLX101** with Capecitabine and Radiotherapy in Locally Advanced Rectal Cancer (Phase Ib/II)

Outcome	Overall Cohort (n=32)	At MTD (15 mg/m ² weekly) (n=6)
Pathologic Complete Response (pCR)	19% (6 patients)	33% (2 patients)
Moderate Response	55% (17 patients)	Not Reported

Table 6: Common Grade ≥3 Adverse Events with **CRLX101** and Bevacizumab in mRCC

Adverse Event	Number of Events
Non-infectious cystitis	5
Fatigue	3
Anemia	2
Diarrhea	2
Dizziness	2

Table 7: Common ≥ Grade 3 Toxicities with **CRLX101**, Capecitabine, and Radiotherapy in Rectal Cancer

Adverse Event	Frequency (n=32)
Lymphopenia (Grade 3)	25% (8 patients)
Lymphopenia (Grade 4)	3% (1 patient)
Non-hematologic (colitis, diarrhea, etc.)	One case each

Comparison with Alternatives

Direct comparisons of **CRLX101** with standard-of-care treatments in randomized controlled trials are limited. However, some insights can be drawn from the available data.

- **Metastatic Renal Cell Carcinoma (mRCC):** In a randomized phase II trial, the combination of **CRLX101** and bevacizumab did not demonstrate an improvement in progression-free survival compared to the standard of care in heavily pretreated patients with mRCC. The median PFS was 3.7 months for the **CRLX101** arm versus 3.9 months for the standard of care arm.
- **Locally Advanced Rectal Cancer:** The addition of **CRLX101** to standard neoadjuvant chemoradiotherapy showed a pathologic complete response rate of 19% in the overall cohort and 33% at the MTD. These rates are promising when compared to historical data for standard chemoradiotherapy alone.
- **Advanced Solid Malignancies (Monotherapy):** As a single agent, **CRLX101** demonstrated a best overall response of stable disease in a significant portion of patients in a phase I/IIa trial, suggesting a potential role in disease stabilization for some heavily pretreated patients.

Conclusion

CRLX101 represents a novel approach to delivering camptothecin, a well-established cytotoxic agent. The nanoparticle formulation offers a favorable pharmacokinetic profile and allows for a sustained release of the active drug in the tumor microenvironment. Clinical trials have demonstrated that **CRLX101** is generally well-tolerated, with manageable toxicities.

As a monotherapy, **CRLX101** has shown modest activity, primarily in the form of disease stabilization. In combination with other agents, such as bevacizumab or standard

chemoradiotherapy, it has shown promising response rates in specific cancer types like metastatic renal cell carcinoma and locally advanced rectal cancer. However, a randomized phase II trial in mRCC did not show a benefit over the standard of care.

Further research, including larger randomized controlled trials, is needed to definitively establish the role of **CRLX101** in the treatment of advanced solid malignancies and to identify patient populations most likely to benefit from this therapeutic strategy.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com